AZ513

Description

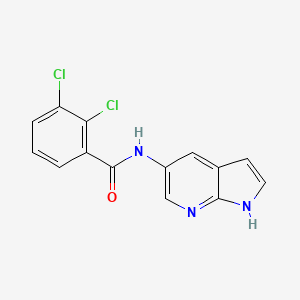

2,3-Dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with chlorine atoms at positions 2 and 2. The amide nitrogen is linked to the 5-position of a 1H-pyrrolo[2,3-b]pyridine heterocycle, a scaffold known for its role in kinase inhibition and protein-protein interaction modulation. This compound’s structure combines electron-withdrawing chlorine substituents (enhancing metabolic stability) with the planar aromatic pyrrolopyridine system, which often contributes to target binding via π-π interactions.

Properties

CAS No. |

1335231-15-6 |

|---|---|

Molecular Formula |

C14H9Cl2N3O |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |

InChI |

InChI=1S/C14H9Cl2N3O/c15-11-3-1-2-10(12(11)16)14(20)19-9-6-8-4-5-17-13(8)18-7-9/h1-7H,(H,17,18)(H,19,20) |

InChI Key |

SIMLBFHHXAMGGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=C3C(=C2)C=CN3 |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,3-Dichlorobenzoic Acid

2,3-Dichlorobenzoic acid (CAS 50-45-3) is commercially available or synthesized via diazotization of 2,3-dichloroaniline followed by oxidation.

Key Properties :

Conversion to Acid Chloride

-

Add 2,3-dichlorobenzoic acid (10.0 g, 52.3 mmol) to thionyl chloride (15 mL, 206 mmol) with catalytic DMF (0.1 mL).

-

Reflux at 70°C for 3 hr.

-

Remove excess thionyl chloride under vacuum to obtain 2,3-dichlorobenzoyl chloride as a pale-yellow liquid (yield: 95–98%).

Critical Parameters :

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine

Direct Synthesis from Pyrrolo[2,3-b]pyridine Precursors

Key Intermediate Characterization

-

Molecular formula : C₇H₇N₃

-

H NMR (400 MHz, CDCl₃) : δ 8.73 (br s, 1H), 7.70 (d, J=8.3 Hz, 1H), 6.99 (d, J=3.5 Hz, 1H), 6.38 (d, J=8.3 Hz, 1H), 6.36 (d, J=3.5 Hz, 1H).

Amide Coupling Reaction

Standard Procedure

-

Dissolve 1H-pyrrolo[2,3-b]pyridin-5-amine (1.17 mmol) in dry DCM (10 mL).

-

Add triethylamine (2.34 mmol) and 2,3-dichlorobenzoyl chloride (1.29 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hr.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/EtOAc).

Yield : 78–85%.

Alternative Conditions

Optimization and Challenges

Purity Enhancement

Common Side Reactions

Analytical Data for Final Compound

-

Molecular formula : C₁₄H₉Cl₂N₃O

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H), 10.23 (s, 1H), 8.47 (d, J=2.4 Hz, 1H), 8.12 (dd, J=8.4, 2.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.65 (d, J=3.6 Hz, 1H), 6.72 (d, J=3.6 Hz, 1H).

Industrial-Scale Considerations

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 78–85% | 78–82% |

| Reaction Time | 12–24 hr | 8–12 hr |

| Purification Method | Column Chromatography | Recrystallization |

| Purity | >99% | >99% |

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

AZ513 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzene ring. These reactions can be facilitated by nucleophiles under appropriate conditions .

Common Reagents and Conditions

Common reagents for substitution reactions involving this compound include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions, often in the presence of a base to neutralize the by-products .

Major Products

The major products of these substitution reactions are derivatives of this compound where the chlorine atoms have been replaced by the nucleophilic groups. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Inhibition of Fatty Acid Amide Hydrolase

One of the notable applications of 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is its role as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is crucial in the metabolism of endocannabinoids, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control. The inhibition of FAAH can enhance the levels of endocannabinoids, potentially providing therapeutic benefits in conditions such as chronic pain and anxiety disorders .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Specifically, compounds similar to 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in breast cancer models .

Case Study: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that one such derivative exhibited IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM. The compound not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities of cancer cells. These findings suggest that 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide could be a lead compound for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. Modifications to its chemical structure can enhance its potency and selectivity towards specific biological targets. For instance, substituents on the benzamide moiety can significantly influence its binding affinity to FGFRs and FAAH.

Data Table: Biological Activities

Mechanism of Action

AZ513 exerts its effects by binding non-competitively to a site distinct from the catalytic site of FAAH. This binding inhibits the enzyme’s activity, leading to an increase in the levels of endocannabinoids such as anandamide. The elevated endocannabinoid levels result in enhanced signaling through cannabinoid receptors, which can modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide with structurally related compounds, focusing on substitutions, molecular properties, and functional implications:

Key Observations:

Substituent Effects :

- Chlorine vs. Trifluoromethyl : The target compound’s dichloro substitution increases lipophilicity compared to trifluoromethyl analogs (e.g., ), which balance lipophilicity and metabolic resistance.

- Linker Diversity : Amide linkers (target compound) favor hydrogen bonding, while ether linkers () improve solubility but reduce rigidity.

Biological Implications: Pyrrolopyridine derivatives with pyrazole or piperidine substituents (e.g., ) show enhanced target specificity, likely due to steric and electronic modulation.

Synthetic Accessibility :

- N-Alkylation of pyrrolopyridines (e.g., benzyl or butyl groups in ) is a common strategy for derivatization, applicable to the target compound’s synthesis.

Biological Activity

2,3-Dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrrole moiety and a benzamide group, contributing to its diverse biological interactions.

- Molecular Formula : C14H9Cl2N3O

- Molecular Weight : 306.147 g/mol

- CAS Number : 1335231-15-6

- LogP : 4.195 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies have highlighted the promising biological activities of 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, particularly in antibacterial and anticancer applications.

Antibacterial Activity

Research indicates that compounds similar to 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide exhibit significant antibacterial properties. For instance:

- A study reported that pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL , outperforming controls such as ciprofloxacin (MIC of 2 μg/mL) .

| Compound | MIC (μg/mL) | Control | Control MIC (μg/mL) |

|---|---|---|---|

| 2,3-Dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | TBD | Ciprofloxacin | 2 |

| Other Pyrrole Derivatives | 3.12 - 12.5 | Isoniazid | 0.25 |

Anticancer Activity

In addition to antibacterial effects, this compound has shown potential in cancer therapy:

- The compound's structural analogs have been tested for their ability to inhibit various kinases associated with cancer proliferation. For example, compounds derived from similar structures have exhibited inhibitory activity against the Bcr-Abl1 kinase involved in chronic myeloid leukemia .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that derivatives of pyrrole-based benzamides can inhibit cell proliferation in various cancer cell lines. These studies often utilize kinase inhibition assays to evaluate the efficacy of the compounds .

- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve the inhibition of key enzymes or proteins involved in bacterial and cancer cell metabolism. This highlights the importance of understanding the biochemical pathways influenced by these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, and how can purity be optimized?

- Methodological Answer : A robust synthesis involves coupling 2,3-dichlorobenzoyl chloride with 5-amino-1H-pyrrolo[2,3-b]pyridine under Schotten-Baumann conditions. Catalytic methods like Buchwald-Hartwig amidation (for N-arylation) or Suzuki-Miyaura cross-coupling (for functionalizing the pyrrolopyridine core) can enhance regioselectivity . Purity optimization requires sequential purification: silica gel chromatography (hexane/EtOAC gradient) followed by recrystallization from ethanol. Impurity profiling via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is critical, as seen in analogous benzamide syntheses .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrrolopyridine; δ 7.5–8.0 ppm for dichlorobenzamide) and confirm amide bond formation (NH signal at δ ~10 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺ at m/z 361.02) and isotopic pattern matching chlorine atoms .

- FTIR : Confirm carbonyl stretch (~1650 cm⁻¹ for amide C=O) and aromatic C-Cl vibrations (~550 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve chiral centers (if present) and confirm spatial arrangement of substituents .

Advanced Research Questions

Q. How does the chloro-substitution pattern on the benzamide moiety influence the compound's kinase inhibitory activity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., mono-chloro or nitro-substituted benzamides) can elucidate substituent effects. For example, 2,3-dichloro substitution may enhance hydrophobic interactions with kinase ATP-binding pockets, as seen in PI3K inhibitors like HS-116 (a pyrrolopyridine derivative) . Assay kinase panels (e.g., PI3Kα, mTOR) using fluorescence polarization or TR-FRET, and correlate IC₅₀ values with substituent lipophilicity (ClogP calculations). Molecular docking (e.g., AutoDock Vina) against kinase crystal structures (PDB: 4HZ) can predict binding modes .

Q. What experimental strategies resolve contradictory data regarding the compound's solubility and bioavailability in preclinical models?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility. Venetoclax analogs use sulfonate salts for enhanced bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrrolopyridine nitrogen to increase solubility .

- Nanoparticulate Formulations : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to enhance dissolution rates, as demonstrated for similar low-solubility kinase inhibitors .

Q. What computational methods validate the binding affinity of 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide to proposed targets like PI3K or PDGFR?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., PI3Kγ, PDB: 1E7U) over 100 ns to assess stability of hydrogen bonds (e.g., amide NH with Glu849) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to predict potency trends .

- Thermodynamic Integration (TI) : Quantify entropy/enthalpy contributions to binding, critical for optimizing substituent interactions .

Q. How can stereochemical purity be ensured during synthesis, given the compound’s chiral centers?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) to separate enantiomers. Asymmetric synthesis via catalytic enantioselective amidation (e.g., using BINOL-derived catalysts) can enforce stereochemistry . X-ray crystallography of intermediates (e.g., benzamide precursors) confirms absolute configuration, as applied in structurally related kinase inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different kinase assays?

- Methodological Answer : Standardize assay conditions (ATP concentration, enzyme lot). For example, PI3K inhibition by HS-116 showed variability due to ATP competition; use fixed ATP (1 mM) and validate with reference inhibitors . Cross-validate using orthogonal methods (e.g., cellular proliferation vs. enzymatic assays). Statistical meta-analysis of published data (e.g., pIC₅₀ values from PubChem) can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.